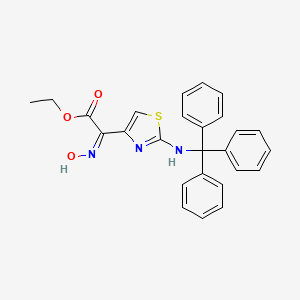

(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“(Z)-Ethyl 2-(hydroxyimino)-2-(2-(tritylamino)thiazol-4-yl)acetate” is a chemical compound with the CAS Number 66338-99-6 . It has a molecular formula of C26H23N3O3S and a molecular weight of 457.54400 . This compound is also known by several synonyms, including ethyl (Z)-2-hydroxyimino-2-(2-tritylaminothiazol-4-yl)acetate .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 457.54400 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not specified . The LogP value, which indicates the compound’s lipophilicity, is 5.36150 .Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

Synthesis Process Optimization

The synthesis of Ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate involves a series of steps, including oxidation, bromination, and cyclic condensation, with the total yield reaching up to 54%. The process has been refined over time, simplifying operations and reducing production costs while improving yields (Wang Li, 2007; L. Jing, 2003).

Derivative Synthesis

Derivatives of Ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate have been synthesized under various conditions, indicating the compound's versatility in forming different chemical structures. For instance, ethyl(Z)-2-(2-aminothiazol-4-yl)-2-(l-t-butoxycarbonyl-l-methyl)ethoxyimino acetate was synthesized at 45℃, yielding up to 89.6% (Wang Yu-huan, 2008).

Chemical Interactions and Transformations

- Reactivity and Interaction: The compound's reactivity has been explored in various studies, leading to the creation of novel chemical structures. For instance, interactions with different arylidinemalononitrile derivatives and reaction with 2-(ethoxymethylene)-malononitrile have been documented, highlighting the compound's potential in synthetic chemistry (H. M. Mohamed, 2021; H. M. Mohamed, 2014).

Synthesis Applications in Peptide Bond Formation and Antibacterial Activity

Peptide Bond Formation

Ethyl 2-cyano-2-(hydroxyimino)acetate has been utilized in the synthesis of α-ketoamide derivatives and peptide bond formation, showing effectiveness in terms of purity and yield, and indicating its potential utility in peptide chemistry (A. El‐Faham et al., 2013; Ramon Subirós‐Funosas et al., 2014).

Antibacterial Activity

Novel derivatives of (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino) acetate have been synthesized and tested for antibacterial activities against various pathogens, showing promising results and highlighting potential applications in antimicrobial drug development (Ma Xi-han, 2011).

Eigenschaften

IUPAC Name |

ethyl (2Z)-2-hydroxyimino-2-[2-(tritylamino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23N3O3S/c1-2-32-24(30)23(29-31)22-18-33-25(27-22)28-26(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-18,31H,2H2,1H3,(H,27,28)/b29-23- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKFBLNMRJSAFAA-FAJYDZGRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N\O)/C1=CSC(=N1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid](/img/structure/B2587508.png)

![1-(4-methylphenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2587516.png)

![2-{[(2-Tert-butylphenoxy)acetyl]amino}benzoic acid](/img/structure/B2587523.png)

![[1-(2-Chloro-4-methylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2587524.png)